Cas no 2034523-01-6 (1-(5-chlorothiophene-2-carbonyl)-5-(pyridin-4-yl)-2,3-dihydro-1H-indole)

1-(5-Chlorothiophene-2-carbonyl)-5-(pyridin-4-yl)-2,3-dihydro-1H-indole is a heterocyclic compound featuring a fused indole core substituted with a pyridinyl group and a 5-chlorothiophene-2-carbonyl moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The presence of both nitrogen- and sulfur-containing heterocycles enhances its potential for binding to biological targets, particularly in the development of kinase inhibitors or GPCR modulators. Its well-defined molecular architecture allows for precise functionalization, enabling further derivatization for structure-activity relationship studies. The compound's stability and synthetic accessibility further support its utility in high-throughput screening and drug discovery applications.
1-(5-chlorothiophene-2-carbonyl)-5-(pyridin-4-yl)-2,3-dihydro-1H-indole structure
2034523-01-6 structure
商品名:1-(5-chlorothiophene-2-carbonyl)-5-(pyridin-4-yl)-2,3-dihydro-1H-indole
CAS番号:2034523-01-6
MF:C18H13ClN2OS
メガワット:340.826621770859
CID:5378244

1-(5-chlorothiophene-2-carbonyl)-5-(pyridin-4-yl)-2,3-dihydro-1H-indole 化学的及び物理的性質

名前と識別子

    • (5-chlorothiophen-2-yl)-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone
    • 1-(5-chlorothiophene-2-carbonyl)-5-(pyridin-4-yl)-2,3-dihydro-1H-indole
    • インチ: 1S/C18H13ClN2OS/c19-17-4-3-16(23-17)18(22)21-10-7-14-11-13(1-2-15(14)21)12-5-8-20-9-6-12/h1-6,8-9,11H,7,10H2
    • InChIKey: NUZYOOFKLUDSBZ-UHFFFAOYSA-N
    • ほほえんだ: C(C1SC(Cl)=CC=1)(N1C2=C(C=C(C3=CC=NC=C3)C=C2)CC1)=O

1-(5-chlorothiophene-2-carbonyl)-5-(pyridin-4-yl)-2,3-dihydro-1H-indole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6445-2376-2μmol
1-(5-chlorothiophene-2-carbonyl)-5-(pyridin-4-yl)-2,3-dihydro-1H-indole
2034523-01-6
2μmol
$57.0 2023-09-08
Life Chemicals
F6445-2376-20μmol
1-(5-chlorothiophene-2-carbonyl)-5-(pyridin-4-yl)-2,3-dihydro-1H-indole
2034523-01-6
20μmol
$79.0 2023-09-08
Life Chemicals
F6445-2376-25mg
1-(5-chlorothiophene-2-carbonyl)-5-(pyridin-4-yl)-2,3-dihydro-1H-indole
2034523-01-6
25mg
$109.0 2023-09-08
Life Chemicals
F6445-2376-2mg
1-(5-chlorothiophene-2-carbonyl)-5-(pyridin-4-yl)-2,3-dihydro-1H-indole
2034523-01-6
2mg
$59.0 2023-09-08
Life Chemicals
F6445-2376-5mg
1-(5-chlorothiophene-2-carbonyl)-5-(pyridin-4-yl)-2,3-dihydro-1H-indole
2034523-01-6
5mg
$69.0 2023-09-08
Life Chemicals
F6445-2376-10μmol
1-(5-chlorothiophene-2-carbonyl)-5-(pyridin-4-yl)-2,3-dihydro-1H-indole
2034523-01-6
10μmol
$69.0 2023-09-08
Life Chemicals
F6445-2376-4mg
1-(5-chlorothiophene-2-carbonyl)-5-(pyridin-4-yl)-2,3-dihydro-1H-indole
2034523-01-6
4mg
$66.0 2023-09-08
Life Chemicals
F6445-2376-10mg
1-(5-chlorothiophene-2-carbonyl)-5-(pyridin-4-yl)-2,3-dihydro-1H-indole
2034523-01-6
10mg
$79.0 2023-09-08
Life Chemicals
F6445-2376-40mg
1-(5-chlorothiophene-2-carbonyl)-5-(pyridin-4-yl)-2,3-dihydro-1H-indole
2034523-01-6
40mg
$140.0 2023-09-08
Life Chemicals
F6445-2376-1mg
1-(5-chlorothiophene-2-carbonyl)-5-(pyridin-4-yl)-2,3-dihydro-1H-indole
2034523-01-6
1mg
$54.0 2023-09-08

1-(5-chlorothiophene-2-carbonyl)-5-(pyridin-4-yl)-2,3-dihydro-1H-indole 関連文献

1-(5-chlorothiophene-2-carbonyl)-5-(pyridin-4-yl)-2,3-dihydro-1H-indoleに関する追加情報

1-(5-Chlorothiophene-2-carbonyl)-5-(pyridin-4-yl)-2,3-dihydro-1H-indole: A Comprehensive Overview

The compound 1-(5-chlorothiophene-2-carbonyl)-5-(pyridin-4-yl)-2,3-dihydro-1H-indole, identified by the CAS number 2034523-01-6, is a complex organic molecule with significant potential in various fields of chemical research. This compound belongs to the class of indole derivatives, which are known for their versatile applications in drug discovery and materials science. The structure of this molecule incorporates a thiophene ring, a pyridine moiety, and an indole core, making it a unique candidate for exploring novel chemical interactions and biological activities.

Recent studies have highlighted the importance of indole derivatives in medicinal chemistry due to their ability to interact with various biological targets. The presence of the 5-chlorothiophene group in this compound introduces additional electronic and steric effects, potentially enhancing its bioavailability and selectivity. Similarly, the pyridin-4-yl substituent contributes to the molecule's aromaticity and hydrogen bonding capabilities, further expanding its functional versatility.

The synthesis of 1-(5-chlorothiophene-2-carbonyl)-5-(pyridin-4-yl)-2,3-dihydro-1H-indole involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have explored various pathways to optimize the yield and purity of this compound, often employing transition metal catalysts to facilitate key transformations such as cross-coupling reactions. These advancements have not only improved the synthetic efficiency but also opened new avenues for scaling up production for large-scale applications.

In terms of physical and chemical properties, this compound exhibits a melting point of approximately 180°C and a boiling point around 360°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethanol is moderate, making it suitable for various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The molecule's stability under thermal and oxidative conditions has also been extensively studied, revealing its resilience to degradation under mild reaction conditions.

The biological activity of 1-(5-chlorothiophene-2-carbonyl)-5-(pyridin-4-yl)-2,3-dihydro-1H-indole has been a focal point of recent investigations. Preclinical studies suggest that this compound may exhibit potent inhibitory effects on certain enzyme targets associated with neurodegenerative diseases. For instance, research conducted by Smith et al. (2023) demonstrated its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. These findings underscore its potential as a lead compound for developing novel therapeutic agents.

Beyond its pharmacological applications, this compound has also shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and photovoltaic devices. Collaborative efforts between chemists and engineers have led to the integration of this compound into prototype devices, showcasing its ability to enhance device performance through optimized charge transport properties.

In conclusion, 1-(5-chlorothiophene-2-carbonyl)-5-(pyridin-4-yl)-2,3-dihydro-1H-indole represents a significant advancement in the field of organic chemistry. Its intricate structure, combined with cutting-edge synthetic methods and promising biological and electronic properties, positions it as a valuable tool for both academic research and industrial applications. As ongoing studies continue to unravel its full potential, this compound is poised to make meaningful contributions across diverse scientific disciplines.

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